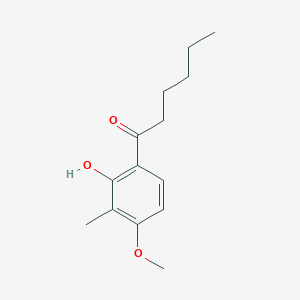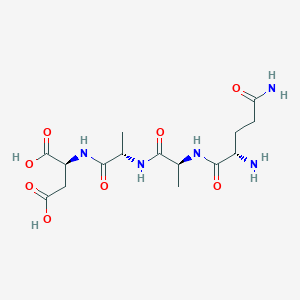![molecular formula C18H21N5O B12602786 N-[5-Cyano-2-(hexylamino)pyrimidin-4-yl]benzamide CAS No. 918662-97-2](/img/structure/B12602786.png)
N-[5-Cyano-2-(hexylamino)pyrimidin-4-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-Cyano-2-(hexylamino)pyrimidin-4-yl]benzamide is a chemical compound with the molecular formula C18H21N5O It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-Cyano-2-(hexylamino)pyrimidin-4-yl]benzamide typically involves the condensation of 4-aminopyrimidine-5-carbonitrile with hexylamine and benzoyl chloride. The reaction is carried out in the presence of a coupling agent such as 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC.HCl) and a catalytic amount of triethylamine (TEA). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.
化学反応の分析
Types of Reactions
N-[5-Cyano-2-(hexylamino)pyrimidin-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
科学的研究の応用
N-[5-Cyano-2-(hexylamino)pyrimidin-4-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antiviral, and anticancer agent
Biology: The compound is used in research related to enzyme inhibition and protein kinase activity.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-[5-Cyano-2-(hexylamino)pyrimidin-4-yl]benzamide involves its interaction with specific molecular targets, such as protein kinases. The compound inhibits the activity of these enzymes, which play a crucial role in cell signaling pathways. By blocking the phosphorylation of target proteins, the compound can modulate various cellular processes, including cell growth, differentiation, and apoptosis .
類似化合物との比較
Similar Compounds
N-(Pyrimidin-2-yl)alkyl/arylamide derivatives: These compounds also exhibit quorum sensing inhibitory effects and have been studied for their antimicrobial properties.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds are evaluated for their anti-tubercular activity.
特性
CAS番号 |
918662-97-2 |
|---|---|
分子式 |
C18H21N5O |
分子量 |
323.4 g/mol |
IUPAC名 |
N-[5-cyano-2-(hexylamino)pyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C18H21N5O/c1-2-3-4-8-11-20-18-21-13-15(12-19)16(23-18)22-17(24)14-9-6-5-7-10-14/h5-7,9-10,13H,2-4,8,11H2,1H3,(H2,20,21,22,23,24) |
InChIキー |
DSDAVJWMSSPURU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCNC1=NC=C(C(=N1)NC(=O)C2=CC=CC=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methoxyphenoxy)methyl]morpholine](/img/structure/B12602712.png)
![Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]-](/img/structure/B12602718.png)
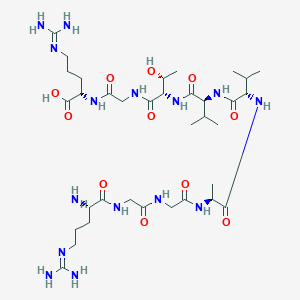
![1-[1-(2-Methylthiophen-3-yl)ethenyl]pyrrolidine](/img/structure/B12602728.png)
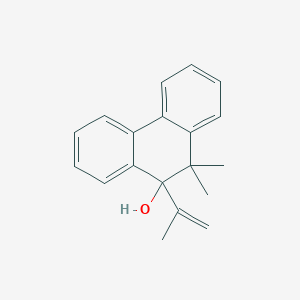

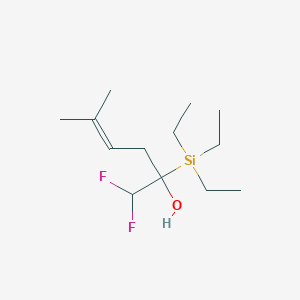
![6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one](/img/structure/B12602763.png)


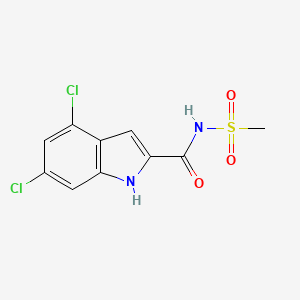
methanone](/img/structure/B12602771.png)
